Lipophilicity Modulation via 4-Methyl Substitution
The presence of the 4-methyl group on the piperazine ring increases the lipophilicity of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone compared to its des-methyl analog, 2-Amino-1-(piperazin-1-yl)ethanone. The target compound has a computed cLogP of -1.28 , while the des-methyl analog has a cLogP of -1.75 . This difference of 0.47 log units indicates a ~3-fold increase in partition coefficient, which can significantly impact membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | -1.28 |
| Comparator Or Baseline | 2-Amino-1-(piperazin-1-yl)ethanone: -1.75 |
| Quantified Difference | ΔcLogP = 0.47 |
| Conditions | Computed value (ChemDraw/ACD/Labs) |
Why This Matters
For medicinal chemists, the higher lipophilicity of the 4-methyl derivative suggests improved passive membrane permeability, which is a critical parameter in early drug discovery for cellular target engagement.
